molecular formula C29H31FN2O3S B5773569 N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5773569
M. Wt: 506.6 g/mol
InChI Key: NUUJDMHJWCGCJJ-WCMJOSRZSA-N
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Description

N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using cyclopropyl halides and ethyl halides, respectively.

    Attachment of the Fluorobenzyl and Methoxyphenyl Groups: These groups can be attached through nucleophilic substitution reactions using the corresponding benzyl and phenyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the benzothiophene core and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins involved in disease processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-bromobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

N-cyclopropyl-6-ethyl-2-{[(E)-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-cyclopropyl-6-ethyl-2-[(E)-[3-[(4-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31FN2O3S/c1-3-18-6-12-23-26(15-18)36-29(27(23)28(33)32-22-10-11-22)31-16-20-7-13-24(34-2)25(14-20)35-17-19-4-8-21(30)9-5-19/h4-5,7-9,13-14,16,18,22H,3,6,10-12,15,17H2,1-2H3,(H,32,33)/b31-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUJDMHJWCGCJJ-WCMJOSRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N=CC4=CC(=C(C=C4)OC)OCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)/N=C/C4=CC(=C(C=C4)OC)OCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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